molecular formula C8H11NO B2521384 2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetonitrile CAS No. 2287285-99-6

2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetonitrile

Cat. No.: B2521384
CAS No.: 2287285-99-6
M. Wt: 137.182
InChI Key: GSFRLPZZQYCOHW-UHFFFAOYSA-N
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Description

2-(1-Methyl-2-oxabicyclo[211]hexan-4-yl)acetonitrile is a chemical compound with the molecular formula C8H11NO It is characterized by a bicyclic structure that includes an oxirane ring fused to a cyclobutane ring, with a nitrile group attached to the acetonitrile moiety

Mechanism of Action

Target of Action

The primary target of 2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetonitrile is the Interleukin receptor-associated kinase 4 (IRAK4). IRAK4 is a key node of signaling within the innate immune system that regulates the production of inflammatory cytokines and chemokines .

Mode of Action

This compound acts as a potent, selective, and central nervous system-penetrant IRAK4 inhibitor . The presence of damage-associated molecular patterns (DAMPs) after tissue damage such as stroke or traumatic brain injury initiates signaling through the IRAK4 pathway. This compound can inhibit this signaling, preventing a feed-forward inflammatory loop that can ultimately hinder patient recovery .

Biochemical Pathways

The compound affects the IRAK4 pathway, which is a part of the innate immune system. This pathway regulates the production of inflammatory cytokines and chemokines. By inhibiting IRAK4, the compound can prevent the production of these inflammatory substances, thereby reducing inflammation .

Pharmacokinetics

The compound has excellent absorption, distribution, metabolism, and excretion (ADME) properties . It is also central nervous system-penetrant, which means it can cross the blood-brain barrier and exert its effects in the brain .

Result of Action

The inhibition of the IRAK4 pathway by this compound can lead to a reduction in inflammation. This can be particularly beneficial in conditions such as stroke or traumatic brain injury, where inflammation can hinder recovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetonitrile typically involves the following steps:

    Cycloaddition Reaction: The initial step involves a [2+2] cycloaddition reaction to form the bicyclic structure.

    Functional Group Introduction: The nitrile group is introduced through a nucleophilic substitution reaction, where a suitable nitrile precursor reacts with the bicyclic intermediate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes mentioned above. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The compound is typically stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of amides, esters, or other substituted derivatives.

Scientific Research Applications

2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetonitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetonitrile is unique due to its nitrile functional group, which imparts distinct reactivity and potential applications compared to its analogs. The nitrile group allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-7-4-8(5-7,2-3-9)6-10-7/h2,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFRLPZZQYCOHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(CO2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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